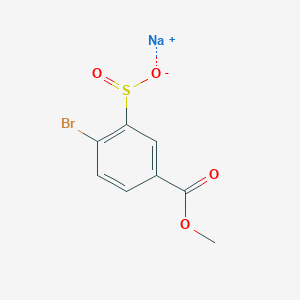
1-N-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with two amine groups, one of which is further substituted with a methyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of benzene-1,2-diamine with methyl iodide and isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of nitrobenzene derivatives followed by alkylation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while alkylation can be achieved using alkyl halides in the presence of a base .
Chemical Reactions Analysis
Types of Reactions: 1-N-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like FeBr3.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Scientific Research Applications
1-N-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-N-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
1-Methyl-4-propan-2-ylbenzene: Similar in structure but lacks the amine groups.
N-Methyl-1-phenyl-N-(1-phenyl-2-propanyl)-2-propanamine: Shares the N-methyl and isopropyl groups but differs in the overall structure.
Uniqueness: 1-N-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine is unique due to the presence of both methyl and isopropyl groups on the amine functionalities, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
28458-66-4 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-N-methyl-2-N-propan-2-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-8(2)12(3)10-7-5-4-6-9(10)11/h4-8H,11H2,1-3H3 |
InChI Key |
GFFGORNOYSSDGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methoxy-6-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13231958.png)
![1-(3-chlorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13231960.png)

![4-Bromo-5-{2,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-ethyl-1H-pyrazole](/img/structure/B13231966.png)


![2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol](/img/structure/B13232003.png)

![3-Methyl-7-oxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B13232027.png)

![1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13232033.png)

